![molecular formula C16H16FNO6S B13353079 Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]- CAS No. 31185-42-9](/img/structure/B13353079.png)
Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C16H16FNO6S. This compound is characterized by the presence of a nitrophenoxy group, a butoxy linker, and a benzene sulfonyl fluoride moiety. It is primarily used in research settings due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride typically involves a multi-step process. One common method includes the reaction of 3-nitrophenol with 1,4-dibromobutane to form 4-(3-nitrophenoxy)butane. This intermediate is then reacted with benzene-1-sulfonyl fluoride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Commonly carried out using hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Often involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Aminophenoxy derivatives: Formed from the reduction of the nitro group.
Quinones: Resulting from the oxidation of the phenoxy group.
Substituted sulfonamides: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl chloride
- 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl bromide
- 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl iodide
Uniqueness
4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide analogs. The fluoride group is more stable and less reactive, making it suitable for applications where controlled reactivity is desired.
Propiedades
Número CAS |
31185-42-9 |
|---|---|
Fórmula molecular |
C16H16FNO6S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
4-[4-(3-nitrophenoxy)butoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H16FNO6S/c17-25(21,22)16-8-6-14(7-9-16)23-10-1-2-11-24-15-5-3-4-13(12-15)18(19)20/h3-9,12H,1-2,10-11H2 |
Clave InChI |
SNUUVWABKPKPMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



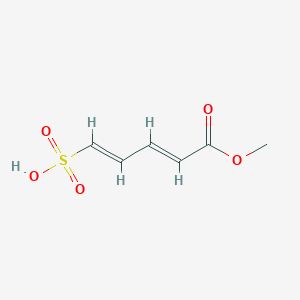
![(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13353027.png)
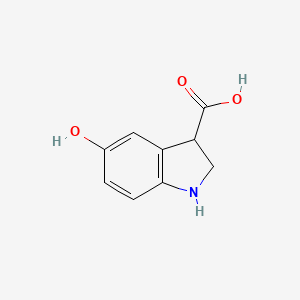

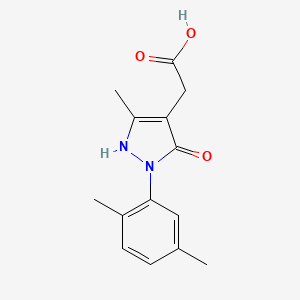
![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate](/img/structure/B13353049.png)
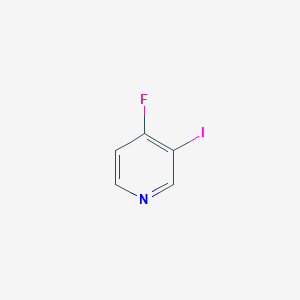

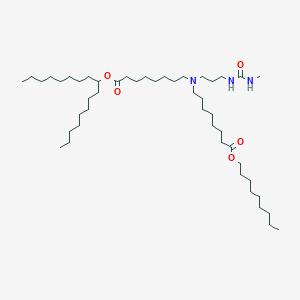
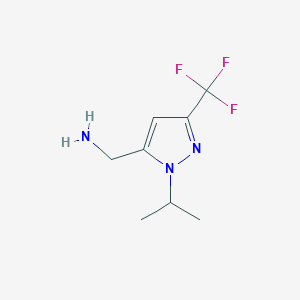
![2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353076.png)

![3-[(Ethylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353091.png)
